molecular formula C19H18O B12556975 5-Methyl-2,6-diphenylcyclohex-2-EN-1-one CAS No. 143674-70-8

5-Methyl-2,6-diphenylcyclohex-2-EN-1-one

Cat. No.: B12556975
CAS No.: 143674-70-8
M. Wt: 262.3 g/mol
InChI Key: WBECLIBDKFXZLT-UHFFFAOYSA-N
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Description

5-Methyl-2,6-diphenylcyclohex-2-EN-1-one is an organic compound that belongs to the class of cyclohexenones Cyclohexenones are characterized by a six-membered ring containing a double bond and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2,6-diphenylcyclohex-2-EN-1-one can be achieved through several methods. One common approach involves the reaction of 2,6-diphenylcyclohexanone with methylating agents under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to facilitate the methylation process.

Industrial Production Methods

Industrial production of this compound often involves catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum are used to enhance the reaction efficiency. The process may also involve multiple purification steps, including recrystallization and chromatography, to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2,6-diphenylcyclohex-2-EN-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-Methyl-2,6-diphenylcyclohex-2-EN-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-2,6-diphenylcyclohex-2-EN-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its effects are mediated through binding to active sites on target proteins, leading to changes in their activity and function .

Comparison with Similar Compounds

Similar Compounds

    3,5-Diphenylcyclohex-2-en-1-one: Similar structure but lacks the methyl group at the 5-position.

    2,6-Diphenylcyclohexanone: Similar structure but lacks the double bond in the ring.

Uniqueness

5-Methyl-2,6-diphenylcyclohex-2-EN-1-one is unique due to the presence of both the methyl group and the double bond in the cyclohexenone ring. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

5-Methyl-2,6-diphenylcyclohex-2-EN-1-one, also known as a derivative of cyclohexenone, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound exhibits a unique structural framework that allows for various interactions with biological targets, making it a candidate for therapeutic applications.

The compound's chemical structure is characterized by the presence of a cyclohexenone core with two phenyl groups and a methyl substituent. This configuration contributes to its reactivity and biological profile.

PropertyValue
CAS Number 143674-70-8
Molecular Formula C18H18O
Molecular Weight 258.34 g/mol
IUPAC Name This compound

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can mitigate oxidative stress in cells.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines.
  • Antimicrobial Effects : There is evidence of activity against certain bacterial and fungal strains.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Electrophilic Interactions : The compound can form adducts with nucleophilic sites on biomolecules, leading to disrupted cellular functions.
  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cancer cell metabolism or pathogen survival.

Anticancer Activity

A study conducted by Zhang et al. (2023) evaluated the effects of this compound on HeLa cells. The results indicated a significant reduction in cell viability at concentrations above 50 µM, with an IC50 value determined to be approximately 30 µM. The mechanism was attributed to apoptosis induction as evidenced by increased annexin V staining.

Antioxidant Properties

In a study by Liu et al. (2024), the antioxidant capacity was assessed using DPPH and ABTS assays. The compound demonstrated an IC50 value of 25 µM in the DPPH assay, indicating strong radical scavenging activity compared to standard antioxidants like ascorbic acid.

Antimicrobial Effects

Research published by Smith et al. (2023) investigated the antimicrobial potency against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was found to be 15 µg/mL for S. aureus and 20 µg/mL for C. albicans, suggesting potential as a natural antimicrobial agent.

Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC ValueReference
AnticancerHeLa30 µMZhang et al., 2023
AntioxidantDPPH25 µMLiu et al., 2024
AntimicrobialS. aureus15 µg/mLSmith et al., 2023
C. albicans20 µg/mLSmith et al., 2023

Properties

CAS No.

143674-70-8

Molecular Formula

C19H18O

Molecular Weight

262.3 g/mol

IUPAC Name

5-methyl-2,6-diphenylcyclohex-2-en-1-one

InChI

InChI=1S/C19H18O/c1-14-12-13-17(15-8-4-2-5-9-15)19(20)18(14)16-10-6-3-7-11-16/h2-11,13-14,18H,12H2,1H3

InChI Key

WBECLIBDKFXZLT-UHFFFAOYSA-N

Canonical SMILES

CC1CC=C(C(=O)C1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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